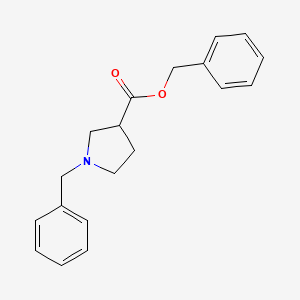
Benzyl N-Benzylpyrrolidine-3-carboxylate
Descripción general
Descripción
Benzyl N-Benzylpyrrolidine-3-carboxylate (BNBPC) is a carboxylic acid derivative of the alkyl amine pyrrolidine. It is an important building block for the synthesis of many organic compounds and is used in a variety of applications. BNBPC is a versatile compound that can be used for a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, BNBPC has been used in scientific research to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Benzyl N-Benzylpyrrolidine-3-carboxylate and its derivatives have been studied for their synthesis and antimicrobial activity. For instance, Sreekanth and Jha (2020) explored the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, noting the potent antimicrobial properties of 1-acetyl-2-benzylpyrrolidine-2-carboxamide 5c (Sreekanth & Jha, 2020).
Catalytic and Synthetic Applications
Studies have also focused on the catalytic and synthetic applications of benzyl N-Benzylpyrrolidine-3-carboxylate. Grafton, Mansfield, and Fray (2010) examined the [3+2] dipolar cycloaddition reactions of benzyl(methoxymethyl)(trimethylsilylmethyl)amine, yielding N-benzylpyrrolidine products (Grafton, Mansfield, & Fray, 2010). Additionally, Sezen and Sames (2005) described a new transformation for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, including N-benzylpyrrolidine (Sezen & Sames, 2005).
Pharmaceutical Applications
Benzyl N-Benzylpyrrolidine-3-carboxylate has been implicated in the development of pharmaceuticals. For example, Wu Yang et al. (2005) conducted a structure-activity relationship study of the amine portion of the calcilytic compound NPS-2143, discovering substituted 2-benzylpyrrolidines as effective replacements (Yang et al., 2005).
Biocatalysis and Hydroxylation
Research has also delved into the biocatalytic potential of benzyl N-Benzylpyrrolidine-3-carboxylate. Li et al. (2001) explored hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200, achieving regio- and stereoselective hydroxylation of nonactivated carbon atoms (Li et al., 2001).
Electrochemical Carboxylation
In the context of green chemistry, research has also explored the electrochemical carboxylation of benzylic C–N bonds with CO2, including those involving benzyl N-Benzylpyrrolidine-3-carboxylate. Yang et al. (2019) reported a direct and efficient method for this transformation (Yang et al., 2019).
Propiedades
IUPAC Name |
benzyl 1-benzylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22-15-17-9-5-2-6-10-17)18-11-12-20(14-18)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEPOWKKYXJBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


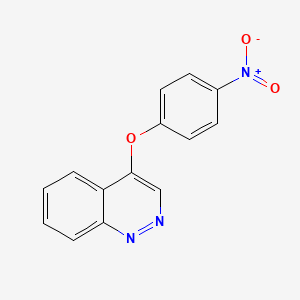
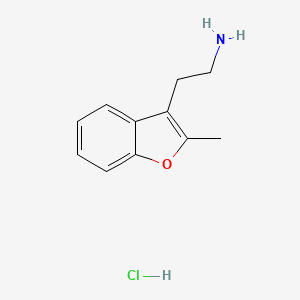
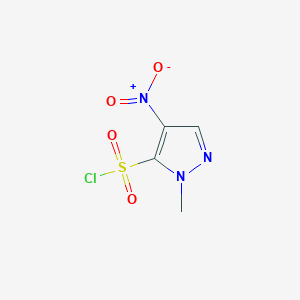
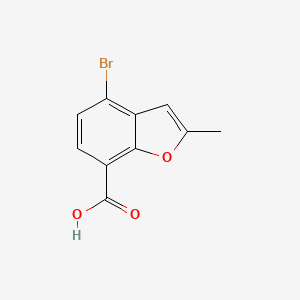
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)

![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)
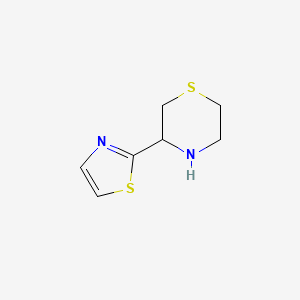
![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)
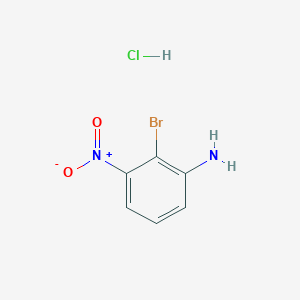



![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)